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Introduction to Celastrol Solubility Challenges

Celastrol (also known as tripterine), a quinone methyl triterpenoid, is one of the most plentiful active
molecules extracted from the root of Tripterygium wilfordii Hook F. This natural compound has
demonstrated exceptional pharmacological activities against various diseases, including inflammatory
conditions, obesity, cancer, and bacterial infections [1] [2]. Its multifaceted mechanisms involve regulating
diverse targets such as NF-kB signaling, inducing apoptosis in cancer cells, and activating mitophagy in
neurodegenerative diseases [1]. Despite these promising therapeutic properties, the clinical application of
celastrol is severely limited by its poor aqueous solubility (approximately 6.2-13.25 pg/mL at 37°C), low

oral bioavailability, and undesired off-target cytotoxicity [3] [4] [5].

The poor biopharmaceutical properties of celastrol present significant challenges in formulation
development. Pharmacokinetic studies have shown that after oral administration to beagle dogs, the plasma
concentration-time profile of celastrol fits a one-compartment model with an elimination half-life (t~1/2~)
of 2.93 £ 0.29 hours [4]. The absolute bioavailability of celastrol after oral administration in female rats was
only 17.06%, which may be attributed to its low water solubility, extensive metabolism, and wide tissue
distribution [4]. To address these limitations, various drug delivery strategies have been explored to enhance

celastrol's solubility, improve its bioavailability, and reduce its toxicity profiles.
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Comprehensive Solubility Enhancement Strategies

Strategic Approaches Overview

Solubility enhancement technologies for celastrol can be broadly classified into two main categories:
direct chemical modification and indirect carrier-based systems. Direct chemical modification involves
covalent attachment of functional groups to the celastrel molecule, primarily at the 29th carboxylic acid
position, to alter its physicochemical properties [6]. Indirect carrier systems utilize various nanocarriers or
absorption enhancers to encapsulate or adsorb celastrol, improving its dissolution and absorption
characteristics without modifying the chemical structure itself [1] [2]. The selection of an appropriate
strategy depends on factors such as the intended route of administration, desired release profile, scalability,

and target disease pathology.

Performance Comparison of Enhancement Strategies

Table 1: Comprehensive overview of celastrol solubility enhancement strategies and their performance

characteristics

. Solubility Reported
Strategy Specific Approach Key Advantages .
Improvement Applications
Direct Nucleic acid >17.8 mg/mL Active targeting, Pancreatic
Chemical aptamer-celastrol (from 0.014 reduced liver cancer [1]
Modification conjugate mg/mL) [1] toxicity
Ester derivatives 11.8 pg/mL (from Improved Broad-spectrum

Nanocarrier
Systems

(position C-29)

Nanosuspensions

6.2 ug/mL) [6]

Significant
improvement in
dissolution
(69.20% within 48
h) 3]

anticancer activity,
simpler synthesis

High drug loading
(86.83%), suitable
for oral and IV
administration

cancers [6]

Breast cancer

[3]
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. Solubility Reported
Strategy Specific Approach Key Advantages o
Improvement Applications
Self-assembled Markedly Carrier-free, high Breast cancer
nanomedicine (with improved solubility  drug-loading [7]
erianin) [7] capacity,
combinatorial
therapy
Silver-modified ceria Enhanced water Passive Rheumatoid
nanoparticles solubility [8] accumulation in arthritis [8]
inflamed joints,
ROS scavenging
PEG-b-PCL Improved Extended release, Retinoblastoma
nanopolymeric hydrophilicity [9] enhanced [9]
micelles retinoblastoma
inhibition
Other Solid self- Enhanced Fast disintegration,  Oral delivery [5]
Delivery microemulsifying solubility and improved
Systems dispersible tablets absorption [5] bioavailability,

Chitosan
microencapsulated
porous starch

Improved intestinal
absorption [4]

patient compliance

Prolonged intestinal
retention,
mucoadhesion

Oral delivery [4]

Experimental Protocols

Protocol 1: Celastrol Nanosuspensions via Antisolvent
Precipitation

Principle: This method utilizes an antisolvent precipitation technique to achieve high drug-loading

celastrol nanosuspensions (CSL-NSps) stabilized with poloxamer 188 (P-188) [3]. The method relies on the
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rapid precipitation of celastrol when an organic solution is introduced into an aqueous phase, forming

nanoscale particles stabilized by amphiphilic polymers.

Materials and Equipment:

e Celastrol powder (purity >98%)

e Poloxamer 188 (P-188)

e Absolute ethanol (HPLC grade)

e Deionized water

e Ultrasonic cleaner (250 W capability)

e Rotary evaporator system

e Dynamic light scattering (DLS) instrument for particle size analysis
e Transmission electron microscope (TEM)

Step-by-Step Procedure:

e Organic phase preparation: Dissolve 8 mg of celastrol powder in 0.8 mL of ethanol.

e Aqueous phase preparation: Dissolve 8 mg of P-188 in 8 mL of deionized water.

¢ Antisolvent precipitation: Slowly drip the organic phase into the aqueous phase under ultrasonic
conditions (25°C, 250 W) using an ultrasonic cleaner.

¢ Organic solvent removal: Transfer the mixture to a rotary evaporator and remove ethanol under
vacuum at 45°C.

e Concentration adjustment: Concentrate the resulting CSL-NSps to the desired volume using a
Millipore Centrifugal Filter Device (MW cutoff: 10,000 Da).

e Filtration: Filter the nanosuspensions through a 0.22 pym syringe filter to eliminate large aggregates.

Characterization and Quality Control:

¢ Particle size analysis: Use DLS to confirm average particle size of approximately 147.9 nm with PDI
of 0.12.

e Zeta potential: Measure using DLS; expected value around -19.2 mV.

¢ Drug loading: Determine encapsulation efficiency (typically 98.18%) and drug loading content
(typically 86.83%) using HPLC.

e Morphological examination: Analyze particle shape and distribution using TEM.

¢ Crystallinity assessment: Perform XRD to confirm transition to amorphous state.

Protocol 2: Self-Assembled Celastrol-Erianin Nanomedicine
(CEN)
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Principle: This protocol describes the preparation of a carrier-free nano-drug through self-assembly of
celastrol and erianin using nanoprecipitation [7]. The method exploits the hydrophebic interactions
between the two natural compounds to form stable nanoparticles with high drug-loading capacity and

minimal excipient use.

Materials and Equipment:

e Celastrol and erianin

e Acetonitrile (HPLC grade)

e Deionized water

e Magnetic stirrer

¢ Dialysis bag (MWCO: 1000 Da)
e Lyophilizer

Step-by-Step Procedure:

¢ Drug solution preparation: Dissolve celastrol and erianin in acetonitrile at a 1:1 molar ratio with a
total concentration of 10 mM.

¢ Antisolvent addition: Slowly add the drug solution dropwise to deionized water under stirring at
room temperature (drug solution:water ratio of 1:10, v/v).

e Self-assembly: Continue stirring for 2 hours to allow nanoparticle formation.

¢ Solvent removal: Transfer the mixture to a dialysis bag and dialyze against deionized water for 6
hours to remove organic solvent.

e Concentration: Concentrate the resulting CEN using a rotary evaporator if necessary.

¢ Lyophilization: Freeze-dry the nanosuspensions for long-term storage.

Characterization and Quality Control:

¢ Particle size and PDI: Analyze by DLS; optimal size around 150 nm with PDI <0.2.

¢ Drug loading efficiency: Determine using HPLC; typically achieves near 100% drug loading.
e Morphology: Examine using TEM or SEM.

e Stability: Assess in various physiological media over 24 hours.

Protocol 3: Solid Self-Microemulsifying Dispersible Tablets

Principle: This protocol involves developing solid self-microemulsifying dispersible tablets that combine

the advantages of liquid self-microemulsifying drug delivery systems (SMEDDS) with the convenience of
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solid dosage forms [5]. The formulation spontaneously forms oil-in-water microemulsions with droplet sizes

<200 nm upon contact with gastrointestinal fluids.

Materials and Equipment:

e Celastrol (99.2% purity)

e Ethyl oleate (oil phase)

e OP-10 (surfactant)

e Transcutol P (co-surfactant)

e Microcrystalline cellulose (MCC KG 802) as adsorbent
e Crosscarmellose sodium (CCNa) as disintegrant

e Tablet compression machine

¢ Dissolution tester

e Droplet size analyzer

Step-by-Step Procedure:

¢ Liquid SMEDDS preparation:

o Prepare the lipid phase by mixing ethyl oleate (25%), OP-10 (60%), and Transcutol P (15%).
o Dissolve celastrol in the mixture at 10% (w/w) drug loading.
o Stir until a clear, isotropic mixture is obtained.

e Adsorption process:

o Slowly add the liquid SMEDDS to microcrystalline cellulose (MCC KG 802) in a 1:1.5 weight
ratio.
o Mix thoroughly in a mortar to obtain a uniform damp mass.

¢ Granulation and tableting:

(e]

Pass the damp mass through a 20-mesh sieve to form granules.

(e]

Dry the granules at 40°C for 2 hours.
Mix the dried granules with 5% crosscarmellose sodium (disintegrant).

[¢]

o Compress into tablets using a tablet compression machine.

Characterization and Quality Control:

Self-emulsification efficiency: Assess visually and by droplet size measurement (<200 nm).
Tablet disintegration: Test in water; should disintegrate within 3 minutes.
Drug content uniformity: Analyze using HPLC from multiple tablet samples.

In vitro dissolution: Perform in simulated gastrointestinal fluids.
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Analytical Methods and Validation

Characterization Techniques

Particle size and zeta potential analysis should be performed using dynamic light scattering (DLS) with a
Zetasizer Nano ZS instrument [3]. Samples should be appropriately diluted with deionized water to obtain
optimum scattering intensity. Measurements should be performed in triplicate at 25°C. Morphological
examination is conducted using transmission electron microscopy (TEM) [3]. Samples should be prepared
by placing a drop of diluted nanosuspension on a copper grid, negative staining with 2% uranyl acetate, and

air-drying before observation.

Crystallinity assessment through X-ray diffraction (XRD) is essential to confirm the transformation of
crystalline celastrol to amorphous state in nanosuspensions [3]. Patterns should be recorded using an X-ray
diffractometer with Cu-Ka radiation at 40 kV and 100 mA over a 20 range of 3°-80°. Drug loading and

encapsulation efficiency should be determined using HPLC after appropriate extraction procedures [3] [4].

In Vitro Release and Stability Studies

Dissolution testing should be performed using the dialysis method [3]. Place the formulation equivalent to 1
mg celastrol in a dialysis bag (MWCO: 14,000 Da) immersed in release medium (phosphate buffer, pH 7.4,
or acetate buffer, pH 5.0) at 37°C with gentle shaking. Withdraw samples at predetermined time intervals and
replace with fresh medium. Analyze celastrol content using HPLC. The stability evaluation should include
both short-term and long-term studies [3]. Store formulations at 4°C and 25°C, monitoring physical stability,

particle size, PDI, and drug content at predetermined intervals for up to 3 months.

Pathway Diagrams and Strategic Frameworks

Strategic Approach to Celastrol Solubility Enhancement
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Click to download full resolution via product page

Figure 1: Strategic framework for celastrol solubility enhancement showing direct modification and indirect

carrier system approaches with their respective advantages

Experimental Workflow for Nanosuspension Preparation

1. Prepare Organic Phase: 2. Prepare Aqueous Phase:
Dissolve celastrol in ethanol Dissolve stabilizer (P-188) in water

3. Antisolvent Precipitation:
Slowly add organic to aqueous
phase under sonication

l

4. Remove Organic Solvent:
Rotary evaporation at 45°C

'

5. Concentrate and Wash:
Centrifugal filtration

6. Sterile Filtration:
0.22 ym syringe filter

l

7. Characterization:
Particle size, PDI, zeta potential,
drug loading, morphology

Click to download full resolution via product page

Figure 2: Experimental workflow for preparing celastrol nanosuspensions using the antisolvent precipitation

method
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Conclusion

The solubility enhancement strategies outlined in these application notes provide researchers with multiple
validated approaches to overcome the significant biopharmaceutical challenges associated with celastrol.
The selection of an appropriate method should be guided by the specific application, considering factors such
as target disease, desired route of administration, scalability requirements, and toxicity concerns. The
protocols presented herein have demonstrated significant improvements in celastrol's solubility,
bioavailability, and therapeutic efficacy while reducing off-target toxicity, bringing this promising natural

compound closer to clinical application.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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